![molecular formula C9H8I2O2 B1611119 Ethyl 3,5-diiodobenzoate CAS No. 388613-52-3](/img/structure/B1611119.png)
Ethyl 3,5-diiodobenzoate
Overview
Description
Ethyl 3,5-diiodobenzoate is a chemical compound with the molecular formula C9H8I2O2 . It has an average mass of 401.968 Da and a monoisotopic mass of 401.861359 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-diiodobenzoate consists of a benzoate core with two iodine atoms at the 3 and 5 positions and an ethyl group attached to the carboxylate group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.Scientific Research Applications
Particle Size and Morphology in Drug Delivery
Ethyl 3,5-diiodobenzoate has been used in the controlled precipitation of drugs to produce particles of various sizes, morphologies, and degrees of crystallinity. This process is significant in diagnostic imaging, where particle size can affect the distribution and efficacy of imaging agents. The study by Bosch, Škapin, and Matijević (2004) explored this application in detail, highlighting its potential in drug delivery systems (Bosch, Škapin, & Matijević, 2004).
Synthesis and Characterization for Dendritic Polymers
Ethyl 3,5-dibromobenzoate, a related compound, has been synthesized for use in preparing dendritic polymers. The synthesis, conducted by Bi Yun-mei (2011), aimed at reducing reaction steps and improving yield, which is crucial for the efficient production of polymers used in various applications, including drug delivery and materials science (Bi Yun-mei, 2011).
Effects on Plant Growth and Ethylene Production
Studies on the effects of structurally related compounds like 3,5-diiodo-4-hydroxybenzoic acid on plant growth have shown that they can influence root growth and ethylene production in plants. Robert, Taylor, and Wain (2004) found that such compounds could promote root growth in certain conditions, which is of interest in agricultural and botanical research (Robert, Taylor, & Wain, 2004).
Crystal Structure Analysis
The study of crystal structures, such as the work done on ethyl 3,5-dinitrobenzoate by Hughes and Trotter (1971), provides valuable insights into the physical properties of these compounds, which is essential in the design of new materials and pharmaceuticals (Hughes & Trotter, 1971).
Kinetics of Organic Substitution Reactions
Understanding the kinetics of organic substitution reactions, as explored in the study involving methyl 3,5-dihydroxybenzoate by Crowell, Braue, and Hillery (1984), is crucial in organic synthesis. Such studies provide a foundation for designing efficient synthetic routes in pharmaceutical and chemical manufacturing (Crowell, Braue, & Hillery, 1984).
properties
IUPAC Name |
ethyl 3,5-diiodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOOVSRJBAYPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478390 | |
Record name | Ethyl 3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-diiodobenzoate | |
CAS RN |
388613-52-3 | |
Record name | Ethyl 3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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